molecular formula C6H14N2O2S B15253165 N-(3-Aminocyclopentyl)methanesulfonamide

N-(3-Aminocyclopentyl)methanesulfonamide

Cat. No.: B15253165
M. Wt: 178.26 g/mol
InChI Key: ATORRVRZLFUGGD-UHFFFAOYSA-N
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Description

N-(3-Aminocyclopentyl)methanesulfonamide (CAS 1854007-12-7) is a high-value sulfonamide derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C₆H₁₄N₂O₂S and a molecular weight of 178.25 g/mol, features a cyclopentane ring structure substituted with both a primary amine and a methanesulfonamide group, providing two distinct functional handles for chemical modification . Its primary value in research stems from its role as a synthetic intermediate in the discovery and development of new therapeutic agents. The sulfonamide group is a known pharmacophore that can mimic the structure of natural substrates, allowing the compound to act as an enzyme inhibitor by binding to active sites and disrupting essential biochemical pathways . The synthetic preparation of this compound typically involves the reaction of 3-aminocyclopentylamine with methanesulfonyl chloride in the presence of a base like triethylamine, carried out in an organic solvent at low temperatures to control the exothermic reaction . A key and documented application of this specific aminocyclopentyl sulfonamide scaffold is its use in the structural optimization of potent, selective, and orally bioavailable CDK9 inhibitors for oncology research, highlighting its direct relevance in cutting-edge cancer drug discovery . Researchers utilize this compound in chemistry, biology, and medicine, exploring its potential as an enzyme inhibitor and its interactions with biological macromolecules . The amine group has a pKa of approximately 9-10, which dictates its protonation state and solubility in biological assays, with polar aprotic solvents like DMF and DMSO recommended to enhance solubility for reactions . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

N-(3-aminocyclopentyl)methanesulfonamide

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-6-3-2-5(7)4-6/h5-6,8H,2-4,7H2,1H3

InChI Key

ATORRVRZLFUGGD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1CCC(C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminocyclopentyl)methanesulfonamide typically involves the reaction of 3-aminocyclopentylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminocyclopentyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

N-(3-Aminocyclopentyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of N-(3-Aminocyclopentyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between N-(3-Aminocyclopentyl)methanesulfonamide and related sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Applications References
This compound C₆H₁₄N₂O₂S 178.25 Cyclopentylamine, sulfonamide Not explicitly reported -
N-[(3-Aminocyclopentyl)methyl]methanesulfonamide C₇H₁₆N₂O₂S 192.28 Cyclopentylmethyl linker, sulfonamide No activity reported
N-(4-Arylamidophenyl)methanesulfonamide Varies ~270–300 Aromatic phenyl, aryl amide substituent Anti-inflammatory (xylene-induced edema)
N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)methanesulfonamide HCl C₁₃H₂₁N₃O₂S 283.39 Phenyl ring, diazepane substituent Part of a combinatorial library
N-[3-Amino-5-tert-butyl-2-methoxy-phenyl]methanesulfonamide C₁₂H₂₀N₂O₃S 272.37 Methoxy, tert-butyl on phenyl Research compound (no specific activity)
Key Observations:
  • Cyclopentyl vs. Aromatic Backbones : The target compound’s alicyclic cyclopentylamine contrasts with phenyl-based analogs (e.g., ), which exhibit rigidity and π-orbital interactions critical for receptor binding in anti-inflammatory applications .
  • Substituent Effects : Bulky groups like tert-butyl () or heterocycles like diazepane () increase molecular weight and may influence solubility or metabolic stability.
Anti-Inflammatory Activity:
  • N-(4-Arylamidophenyl)methanesulfonamide derivatives () showed significant anti-inflammatory effects in murine models, reducing xylene-induced ear edema by up to 45% .
  • This compound lacks direct activity data, but its alicyclic structure may offer advantages in bioavailability compared to aromatic analogs.

Q & A

Q. Basic

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions.
  • pKa : The amine group (pKa ~9–10) dictates protonation state in biological assays.
  • Thermal Stability : Decomposes above 200°C; storage at –20°C recommended .

How can derivatives be designed for enhanced enzyme inhibition?

Q. Advanced

  • Bioisosteric Replacement : Substitute the cyclopentyl group with piperidine for improved target engagement.
  • Sulfonamide Modifications : Introduce halogenated aryl groups to enhance hydrophobic interactions (e.g., ’s bromo/chloro derivatives) .
  • SAR Studies : Test inhibition against isoforms (e.g., CA-II vs. CA-IX) to refine selectivity .

What stability considerations are critical under varying conditions?

Q. Basic

  • Acidic/Basic Conditions : Hydrolyzes sulfonamide bonds at pH <2 or >12.
  • Oxidative Stability : Susceptible to peroxide-mediated degradation; antioxidants (e.g., BHT) extend shelf life.
  • Storage : Argon atmosphere and desiccants prevent hygroscopic degradation .

What computational methods predict interactions with biological targets?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate binding kinetics to membrane proteins (e.g., GPCRs).
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications.
  • Pharmacophore Modeling : Align sulfonamide motifs with catalytic zinc ions in metalloenzymes .

How can low synthetic yields be resolved?

Q. Advanced

  • Flow Chemistry : Improves heat/mass transfer for exothermic methanesulfonylation steps .
  • Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • In Situ Monitoring : ReactIR tracks intermediate formation to adjust stoichiometry .

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